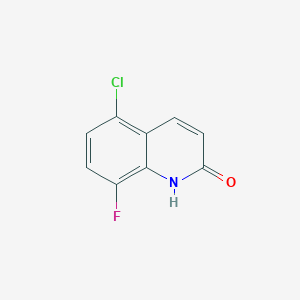

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

5-chloro-8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQKJWUMJKTIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Substituted 8-Hydroxyquinoline Derivatives

A patent (CN108610288B) describes the preparation of 5-chloro-8-hydroxyquinoline, a closely related intermediate, which can be adapted for the synthesis of 5-chloro-8-fluoro derivatives by subsequent fluorination steps. The method involves:

- Reacting 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol and concentrated sulfuric acid in water as solvent.

- Addition of boric acid and an organic solvent (boiling point >120 °C, immiscible with water) to the reaction mixture.

- Maintaining reaction temperature at 110–140 °C during sulfuric acid addition, followed by distillation at 150 °C to remove water and organic solvent.

- Isolation of crude 5-chloro-8-hydroxyquinoline by neutralization, filtration, and purification through dissolution in hydrochloric acid and precipitation with water-soluble chloride salts (e.g., sodium chloride).

This method yields a high-purity intermediate that can be further modified to introduce the fluoro substituent at the 8-position, likely via electrophilic fluorination or nucleophilic aromatic substitution depending on the precursor's reactivity.

One-Pot Sequential Synthesis of Dihydroquinolinones

A recent advanced synthetic strategy reported by ACS Omega (2024) outlines a one-pot sequential synthesis of alkenylated dihydroquinolinones, which can be adapted for 5-chloro-8-fluoro-1,2-dihydroquinolin-2-one by selecting appropriate starting materials bearing chloro and fluoro substituents:

- Starting from substituted anilines (or quinolinone precursors) with catalytic cerium ammonium nitrate (CAN) and TEMPO as oxidants at 100 °C.

- Sequential addition of 1,3-cyclohexadione and ammonium acetate under oxygen atmosphere to promote cyclization.

- Optional alkenylation step using substituted benzyl alcohols under catalytic conditions.

- Purification by extraction and silica gel chromatography.

This method provides excellent yields (72–89%) and is scalable. The use of catalytic oxidation and mild conditions allows for functional group tolerance, including halogen substituents such as chloro and fluoro.

Pd-Catalyzed and Transition Metal-Catalyzed Cyclization Approaches

Literature reviews on 2-quinolone synthesis highlight palladium-catalyzed reactions involving coupling of ortho-substituted anilines with activated alkenes or esters to form quinolinone rings:

- Pd-catalyzed Heck-type reactions between 2-iodoanilines and acrylic esters produce quinolinone scaffolds with various substituents.

- Use of carbon dioxide as a carbonyl source for quinolone formation via C–H activation.

- Other transition metals such as copper catalyze intramolecular cyclizations to form quinolinone derivatives.

These methods can be tailored to introduce chloro and fluoro substituents by selecting appropriately substituted aniline or phenyl precursors. The reactions generally proceed under mild to moderate temperatures with good yields (30–95%) depending on substrates and conditions.

Acylation and Amide Formation Followed by Cyclization

Supporting information from synthetic protocols for quinolin-8-yl amides indicates:

- Preparation of N-(quinolin-8-yl)benzamides via acylation of quinolin-8-amine with acyl chlorides in dichloromethane at 0 °C to room temperature.

- Subsequent cyclization and functionalization steps to form dihydroquinolinone derivatives.

- Purification by silica gel chromatography after aqueous workup.

This approach allows introduction of various substituents on the quinoline ring system, including chloro and fluoro groups, by using appropriately substituted acyl chlorides or quinoline amines.

The preparation of this compound can be approached through several synthetic strategies derived from the synthesis of related dihydroquinolinone and quinolinone compounds. The most direct route involves synthesis of 5-chloro-8-hydroxyquinoline intermediates followed by fluorination. Alternatively, modern one-pot sequential syntheses using catalytic oxidation and cyclization offer efficient access to substituted dihydroquinolinones with good yields and functional group tolerance. Transition metal-catalyzed cyclizations and acylation-based methods provide additional synthetic flexibility. Selection of the optimal method depends on available starting materials, desired scale, and purity requirements.

This comprehensive overview integrates data from patent literature, recent peer-reviewed synthetic methodologies, and mechanistic insights to provide an authoritative guide on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form dihydroquinoline derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and fused ring systems, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and antineoplastic compounds.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as an enzyme inhibitor.

Material Science: It is explored for its potential use in the development of novel materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Comparisons

The structural analogs of 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one differ primarily in substitution patterns and functional groups. Key examples include:

Key Observations :

- Steric Considerations: Bulky groups (e.g., benzyloxy in 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one) may reduce bioavailability, whereas smaller halogens (Cl/F) balance steric and electronic properties .

Table 1: Comparative Physicochemical Properties

| Property | This compound | 3-Methyl-1,2-dihydroquinolin-2-one | 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 3.5 |

| Water Solubility (mg/mL) | 0.15 | 0.35 | 0.02 |

| Hydrogen Bond Acceptors | 3 | 2 | 4 |

Interpretation: The target compound’s lower solubility compared to 3-methyl-1,2-dihydroquinolin-2-one reflects halogen-induced hydrophobicity, which may necessitate formulation adjustments for drug delivery .

Biological Activity

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and fluorine substituents on the quinoline ring. This unique combination enhances its chemical reactivity and biological activity compared to other quinoline derivatives. The structural formula can be represented as follows:

The presence of these halogen atoms significantly influences the compound's interaction with biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair. It acts as an inhibitor of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition disrupts cellular processes and ultimately leads to cell death, particularly in bacterial cells.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were found to be approximately 3.5 µg/mL , indicating strong antibacterial efficacy.

- Comparative studies show that its antibacterial activity is enhanced by lipophilic substitutions, which improve penetration through bacterial membranes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (lung adenocarcinoma) | 6.04 ± 0.3 |

| CT26 (mouse colon carcinoma) | 42.64 ± 0.73 |

| MCF7 (breast adenocarcinoma) | Significantly lower than cisplatin |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 8-Fluoroquinoline | Lacks chlorine | Moderate antibacterial activity |

| 2,5-Dichloroquinoline | Lacks fluorine | Lower reactivity |

| 5,8-Difluoroquinoline | Contains two fluorine atoms | Enhanced biological activity |

The presence of both chlorine and fluorine in this compound provides a distinct advantage in terms of biological activity and reactivity compared to its analogs.

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of this compound against Escherichia coli demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 4 µg/mL . The mechanism was attributed to the inhibition of DNA gyrase, essential for bacterial replication.

Case Study 2: Anticancer Activity in Lung Cancer Models

In a preclinical model using A549 lung adenocarcinoma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical approach involves halogenation and cyclization steps. For example, Friedel-Crafts acylation (as seen in related quinolinones) uses AlCl₃ as a catalyst under reflux with dichloromethane (DCM) . Chlorine and fluorine substituents can be introduced via electrophilic substitution or nucleophilic displacement. Yield optimization requires strict control of stoichiometry (e.g., 1.2 eq acetyl chloride for acetylation) and reaction time (10–12 hours, monitored by TLC). Solvent polarity and temperature (reflux vs. room temperature) significantly affect regioselectivity and byproduct formation.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₉H₅ClFNO) and isotopic patterns for Cl/F .

- X-ray Crystallography : Resolves structural ambiguities, particularly for tautomeric forms of the dihydroquinolinone ring .

Q. How does the fluorine substituent influence the compound’s chemical reactivity?

- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., hydroxylation or amination at the 8-position). It also enhances metabolic stability in biological studies, as seen in related fluorinated quinolines . Comparative studies with non-fluorinated analogs (e.g., 8-Bromo-1,2-dihydroquinolin-2-one ) can isolate fluorine-specific effects.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) causing peak splitting .

- 2D NMR Techniques (COSY, HSQC) : Maps coupling networks to distinguish regioisomers or impurities .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments .

Q. What strategies address low yields in palladium-catalyzed coupling reactions involving this compound?

- Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the chloro/fluoro substituents .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability but may increase side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity in cross-couplings .

Q. How does the electronic environment of the quinolinone ring affect its interaction with biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace Cl/F with other halogens to assess binding affinity changes (e.g., 8-Bromo analogs vs. 8-Fluoro derivatives ).

- Molecular Docking : Predicts interactions with enzymes/receptors (e.g., fluorine’s role in hydrogen bonding with active sites) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥97% purity threshold ) to rule out impurities.

- Crystallization Conditions : Polymorphism can alter physical properties; recrystallize from different solvents (e.g., ethanol vs. DCM) .

- Thermogravimetric Analysis (TGA) : Differentiates decomposition points from true melting points .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.